Cas no 872-32-2 (2-Methyl-1-pyrroline)

2-Methyl-1-pyrroline structure
2-Methyl-1-pyrroline structure
상품 이름:2-Methyl-1-pyrroline
CAS 번호:872-32-2
MF:C5H9N
메가와트:83.1316611766815
MDL:MFCD00128806
CID:40115
PubChem ID:24863786

2-Methyl-1-pyrroline 화학적 및 물리적 성질

이름 및 식별자

    • 2-Methyl-1-pyrroline
    • 3,4-Dihydro-5-methyl-2H-pyrrole
    • 2-Methylpyrroline
    • 2-Methyl-4,5-dihydro-3H-pyrrole
    • 5-Methyl-3,4-dihydro-2H-pyrrole
    • 2H-PYRROLE,3,4-DIHYDRO-5-METHYL-
    • 2-METHYL-1-PYRROLIN
    • 2-METHYL-1-PYRROLINE (25 ML )
    • 2H-pyrrole, 3,4-dihydro-5-methyl-
    • PubChem9412
    • CTSZPNIMMLSKDV-UHFFFAOYSA-N
    • BCP30418
    • SBB071037
    • LS20850
    • ST2417048
    • AB0027151
    • W8950
    • C20808
    • 1-Pyrroline, 2-methyl- (6CI, 7CI, 8CI)
    • 3,4-Dihydro-5-methyl-2H-pyrrole (ACI)
    • 2-Methyl-Δ1-pyrroline
    • 4,5-Dihydro-2-methyl-3H-pyrrole
    • Q27147999
    • NS00042607
    • DTXSID30236173
    • MFCD00128806
    • 872-32-2
    • EN300-83386
    • GS-4420
    • 3,4-Dihydro-5-methyl-2H-pyrrole;2-Methyl-1-pyrroline;2-Methyl-delta1-pyrroline;4,5-Dihydro-2-methyl-3H-pyrrole;5-Methyl-3,4-dihydro-2H-pyrrole;
    • SY015490
    • PUN2A487KL
    • 5-methyl-3,4-dihydro-2H-pyrrole pound>>3,4-Dihydro-5-methyl-2H-pyrrole pound>>2H-pyrrole, 3,4-dihydro-5-methyl-
    • EINECS 212-822-9
    • CHEBI:78856
    • 2-Methyl-1-pyrroline, 95%
    • 1PYRROLINE2methyl
    • DTXCID30158664
    • UNII-PUN2A487KL
    • GEO-03009
    • AKOS015842565
    • MDL: MFCD00128806
    • 인치: 1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3
    • InChIKey: CTSZPNIMMLSKDV-UHFFFAOYSA-N
    • 미소: N1CCCC=1C

계산된 속성

  • 정밀분자량: 83.07350
  • 동위원소 질량: 83.073
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 74
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 12.4

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.878 g/mL at 25 °C(lit.)
  • 융해점: 104-105 °C(lit.)
  • 비등점: 104-105 °C(lit.)
  • 플래시 포인트: 화씨 온도: 51.8°f< br / >섭씨: 11 ° C< br / >
  • 굴절률: n20/D 1.444(lit.)
  • 수용성: 해체
  • PSA: 12.36000
  • LogP: 0.67670
  • 용해성: 물에 녹다

2-Methyl-1-pyrroline 보안 정보

2-Methyl-1-pyrroline 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Methyl-1-pyrroline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95160-10g
2-Methyl-1-pyrroline
872-32-2 98%
10g
¥371.0 2024-07-19
TRC
M305165-1g
2-Methyl-1-pyrroline
872-32-2
1g
$ 64.00 2023-09-07
abcr
AB204846-100 g
2-Methyl-1-pyrroline; .
872-32-2
100 g
€670.90 2023-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY015490-5g
2-Methyl-1-pyrroline
872-32-2 ≥97%
5g
¥185.00 2024-07-09
Fluorochem
079144-1g
2-Methyl-1-pyrroline
872-32-2 95%
1g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EJ412-20g
2-Methyl-1-pyrroline
872-32-2 98%
20g
¥882.0 2022-07-28
Alichem
A209000095-250mg
2-Methyl-1-pyrroline
872-32-2 98%
250mg
$734.40 2023-08-31
BAI LING WEI Technology Co., Ltd.
079144-5g
2-Methyl-1-pyrroline
872-32-2 95%
5g
¥ 550 2022-04-26
BAI LING WEI Technology Co., Ltd.
079144-10g
2-Methyl-1-pyrroline
872-32-2 95%
10g
¥ 1100 2022-04-26
BAI LING WEI Technology Co., Ltd.
103842-5ML
2-Methyl-1-pyrroline, 98%
872-32-2 98%
5ML
¥ 331 2021-07-08

2-Methyl-1-pyrroline 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Triphenylphosphine Solvents: Diethyl ether
참조
Triphenylphosphine
Cobb, Jeff E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성 방법 2

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
참조
Syntheses of novel carbo- and heteropolycycles. V. Reactivity in some intramolecular aza-Wittig reactions
Eguchi, Shoji; et al, Nippon Kagaku Kaishi, 1987, (7), 1250-4

합성 방법 3

반응 조건
1.1 Solvents: Diethyl ether ,  Benzene
참조
Synthesis of cyclic imines by addition of Grignard reagents to ω-bromonitriles
Fry, Douglas F.; et al, Synlett, 1994, (10), 836-8

합성 방법 4

반응 조건
참조
Product class 7: imines
Tehrani, K. Abbaspour; et al, Science of Synthesis, 2004, 27, 245-312

합성 방법 5

반응 조건
1.1 Solvents: Diethyl ether ,  Benzene
참조
Cyclization of ω-halonitriles with organolithiums
Gallulo, Vincent; et al, Organic Preparations and Procedures International, 1989, 21(3), 297-301

합성 방법 6

반응 조건
1.1 Catalysts: Iridium(1+), dicarbonyl[2,2′-methylenebis[1-methyl-1H-imidazole-κN3]]-, (SP-4-2)… Solvents: THF-d8 ;  12 h, 60 °C
참조
Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure
Burling, Suzanne; et al, Organometallics, 2007, 26(17), 4335-4343

합성 방법 7

반응 조건
참조
Cyclic β-enamino ester decarboxylation with boric acid: a convenient synthesis of cyclic imines
Bacos, Daniel; et al, Tetrahedron Letters, 1987, 28(21), 2353-4

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Synthesis and thermolysis of O-alkyl-N-vinylhydroxylamine derivatives
Shatzmiller, Shimon; et al, Liebigs Annalen der Chemie, 1983, (6), 897-905

합성 방법 9

반응 조건
참조
Reaction of organolithium reagents with lactim ethers: preparation of cyclic 2-alkyl imines or 2,2-dialkyl amines
Zezza, Charles A.; et al, Journal of Organic Chemistry, 1984, 49(23), 4397-9

합성 방법 10

반응 조건
1.1 Catalysts: Samarium, [bis[P,P-diphenyl-N-(trimethylsilyl)phosphinimyl-κN]methyl-κC](η8-1,3,… Solvents: Benzene-d6 ;  120 °C
참조
Cyclooctatetraene Complexes of Yttrium and the Lanthanides with Bis(phosphinimino)methanides: Synthesis, Structure, and Hydroamination/Cyclization Catalysis
Panda, Tarun K.; et al, Organometallics, 2005, 24(9), 2197-2202

합성 방법 11

반응 조건
1.1 Solvents: Diethyl ether
참조
Selective nucleophilic addition reactions of alkyllithium reagents with N-(trimethylsilyl)lactams. Synthesis of cyclic ketimines
Hua, Duy H.; et al, Journal of Organic Chemistry, 1990, 55(11), 3682-4

합성 방법 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium hydroxide
참조
Convenient synthesis of melatonin analogues: 2- and 3-substituted -N-acetylindolylalkylamines
Nenajdenko, Valentine G.; et al, Tetrahedron, 2004, 60(51), 11719-11724

합성 방법 13

반응 조건
1.1 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
참조
Certain 1-pyrroline derivatives
Etienne, Andre; et al, Compt. Rend., 1964, 259(16), 2660-3

합성 방법 14

반응 조건
1.1 Solvents: Diethyl ether ,  Benzene
참조
Cyclization of ω-halonitriles with organolithiums
Gallulo, Vincent; et al, Organic Preparations and Procedures International, 1989, 21(3), 297-301

합성 방법 15

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
참조
The use of ω-iodo azides as primary protected electrophilic reagents. Alkylation of some carbanions derived from active methylene compounds and N,N-dimethylhydrazones
Khoukhi, Mostafa; et al, Tetrahedron Letters, 1986, 27(9), 1031-4

합성 방법 16

반응 조건
1.1 Catalysts: Calcium oxide
참조
A convenient synthesis of 2-methyl/ethyl-Δ1-pyrrolines
Ananthapadmanabhan, S.; et al, Indian Journal of Chemistry, 1988, (6),

합성 방법 17

반응 조건
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
참조
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; et al, Chemical Science, 2015, 6(5), 2893-2902

합성 방법 18

반응 조건
1.1 Reagents: Hydrazine Catalysts: Potassium phthalimide
참조
Preparation of 2-methyl-1-pyrroline as a photochemical dye intermediate
, Poland, , ,

합성 방법 19

반응 조건
1.1 Catalysts: Samarium, [bis[P,P-diphenyl-N-(trimethylsilyl)phosphinimyl-κN]methyl-κC](η8-1,3,… Solvents: Benzene-d6 ;  120 °C
참조
A samarium cyclooctatetraene complex as catalyst for hydroamination/cyclisation catalysis
Zulys, Agustino; et al, Chemical Communications (Cambridge, 2004, (22), 2584-2585

합성 방법 20

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Pentane
참조
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; et al, Bulletin de la Societe Chimique de France, 1986, (1), 83-92

합성 방법 21

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane
참조
Reactions of N-phosphorylated aziridines with dianions derived from ethyl acetoacetate and 1,3-diketones: new route to substituted pyrrolines and pyrrolidines
Osowska-Pacewicka, Krystyna; et al, Synthetic Communications, 1998, 28(7), 1127-1137

합성 방법 22

반응 조건
1.1 -
1.2 Reagents: Magnesium oxide
참조
A convenient synthesis of myosmine
Ravi, S.; et al, Oriental Journal of Chemistry, 2000, 16(3), 521-523

합성 방법 23

반응 조건
1.1 -
2.1 Catalysts: Calcium oxide
참조
A convenient synthesis of 2-methyl/ethyl-Δ1-pyrrolines
Ananthapadmanabhan, S.; et al, Indian Journal of Chemistry, 1988, (6),

2-Methyl-1-pyrroline Raw materials

2-Methyl-1-pyrroline Preparation Products

2-Methyl-1-pyrroline 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:872-32-2)2-Methyl-1-pyrroline
A1204131
순결:99%
재다:100g
가격 ($):282.0